11-(2,3-Dichlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
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Overview
Description
11-(2,3-Dichlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[74002,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,3-Dichlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one typically involves multi-step organic reactions. The starting materials often include 2,3-dichlorobenzene and various nitrogen-containing reagents. The key steps in the synthesis may involve:
Cyclization reactions: Formation of the tricyclic core structure.
Substitution reactions: Introduction of the dichlorophenyl and methyl groups.
Oxidation and reduction reactions: Adjusting the oxidation state of the intermediates.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
11-(2,3-Dichlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Commonly used solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized tricyclic compound, while reduction could produce a more reduced form.
Scientific Research Applications
11-(2,3-Dichlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[740
Medicinal Chemistry: As a potential lead compound for drug development due to its unique structure and potential biological activity.
Materials Science: As a building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: To investigate its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 11-(2,3-Dichlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
11-(2,3-Dichlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one: The parent compound.
Analogues with different substituents: Compounds with similar tricyclic structures but different substituents on the phenyl ring or nitrogen atoms.
Uniqueness
The uniqueness of this compound lies in its specific combination of a tricyclic core, multiple nitrogen atoms, and dichlorophenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
11-(2,3-dichlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N5O/c1-8-12-10(22-15(20-8)18-7-19-22)5-6-21(14(12)23)11-4-2-3-9(16)13(11)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQNYEIEDLIESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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